molecular formula C16H17NO6 B12189318 N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-N-methylglycine

N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-N-methylglycine

Cat. No.: B12189318
M. Wt: 319.31 g/mol
InChI Key: VFQUBTHNAUFREA-UHFFFAOYSA-N
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Description

N-[3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-N-methylglycine is a synthetic coumarin derivative characterized by a 4-methylcoumarin core substituted with a 7-hydroxy group and a propanoyl-N-methylglycine side chain at the 3-position. Coumarins are well-documented for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties . The structural uniqueness of this compound lies in its hybrid design, which may offer synergistic effects compared to simpler coumarin analogs.

Properties

Molecular Formula

C16H17NO6

Molecular Weight

319.31 g/mol

IUPAC Name

2-[3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoyl-methylamino]acetic acid

InChI

InChI=1S/C16H17NO6/c1-9-11-4-3-10(18)7-13(11)23-16(22)12(9)5-6-14(19)17(2)8-15(20)21/h3-4,7,18H,5-6,8H2,1-2H3,(H,20,21)

InChI Key

VFQUBTHNAUFREA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)N(C)CC(=O)O

Origin of Product

United States

Preparation Methods

Pechmann Condensation

The Pechmann reaction involves acid-catalyzed cyclization of phenols with β-keto esters. For 7-hydroxy-4-methylcoumarin:

  • Reactants : Resorcinol (for 7-hydroxy substitution) and ethyl acetoacetate (for 4-methyl substitution).

  • Conditions : Concentrated sulfuric acid (H₂SO₄) at 80–100°C for 4–6 hours.

  • Yield : 70–85% after recrystallization in ethanol.

This method is favored for its simplicity but requires careful control of acid concentration to avoid ring sulfonation.

Knoevenagel Condensation

Knoevenagel condensation offers precise substitution at position 3 of the coumarin ring:

  • Reactants : 4-Methylsalicylaldehyde and active methylene compounds (e.g., diethyl malonate, Meldrum’s acid).

  • Catalysts : Choline chloride/zinc chloride deep eutectic solvent (DES) at 100°C.

  • Yield : 61–96% under ultrasound irradiation.

For example, Brahmachari’s method uses Meldrum’s acid and sodium azide in water to achieve 99% yield for coumarin-3-carboxylic acids.

Introduction of the Propanoyl Side Chain

The propanoyl group at position 3 is introduced via Friedel-Crafts acylation or side chain elongation during coumarin synthesis .

Friedel-Crafts Acylation

  • Reactants : 7-Hydroxy-4-methylcoumarin and propionyl chloride.

  • Conditions : Anhydrous AlCl₃ in dichloromethane (DCM) at 0–5°C for 2 hours.

  • Yield : 45–60% due to competing O-acylation.

This method is limited by the coumarin ring’s low electrophilicity, necessitating protective group strategies for the 7-hydroxy group.

Knoevenagel with Modified Active Methylene Compounds

Using ethyl 3-oxohexanoate as the active methylene compound:

  • Reactants : 4-Methylsalicylaldehyde and ethyl 3-oxohexanoate.

  • Catalysts : Piperidine/acetic acid in ethanol under reflux.

  • Outcome : Direct formation of 3-propanoyl-7-hydroxy-4-methylcoumarin ester.

  • Yield : 73–82% after saponification with LiOH.

Coupling with N-Methylglycine

The propanoyl carboxylic acid is activated and coupled with N-methylglycine via amide bond formation .

Acyl Chloride Method

  • Activation : Treat 3-propanoyl-7-hydroxy-4-methylcoumarin carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.

  • Coupling : React with N-methylglycine in tetrahydrofuran (THF) and triethylamine (TEA) at 0°C.

  • Yield : 68–75% after column chromatography.

Carbodiimide-Mediated Coupling

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

  • Conditions : DCM at room temperature for 12 hours.

  • Yield : 80–88% with reduced racemization.

Alternative Methods and Optimization

Ultrasound-Assisted Synthesis

Ghomi and Akbarzadeh reported a solvent-free method using MgFe₂O₄ nanoparticles under ultrasound irradiation:

  • Time : 40 minutes vs. 7 hours for conventional heating.

  • Yield : 63–73% with 90% power output.

Industrial-Scale Production

  • Continuous Flow Reactors : Enable rapid mixing and heat transfer for Friedel-Crafts acylation.

  • Quality Control : HPLC with UV detection (λ = 280 nm) ensures ≥98% purity.

Comparative Analysis of Methods

Method Conditions Yield Advantages
Pechmann CondensationH₂SO₄, 80°C, 6h70–85%Simple, high yield
Knoevenagel CondensationDES, ultrasound, 40min73–96%Position-selective, scalable
Carbodiimide CouplingEDC/HOBt, DCM, 12h80–88%High purity, minimal side reactions

Chemical Reactions Analysis

Types of Reactions

N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-N-methylglycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

    Substitution: The hydroxyl group at the 7-position can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or catalysts.

Major Products Formed

The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted ethers or esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-N-methylglycine has a wide range of scientific research applications:

  • Chemistry It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
  • Biology It is studied for its potential biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.
  • Medicine It is investigated for potential therapeutic effects in treating various diseases, such as cancer, cardiovascular diseases, and neurodegenerative disorders.
  • Industry It is utilized in developing new materials, dyes, and pharmaceuticals.

Biological Activities

This compound exhibits notable biological activities, particularly in the antimicrobial and anti-inflammatory domains. The mechanism of action is primarily attributed to its interaction with specific molecular targets, such as bacterial DNA gyrase, which is crucial for DNA replication. Additionally, it has shown potential in inhibiting various inflammatory pathways, making it a candidate for therapeutic applications.

Interactions with Biological Targets

Mechanism of Action

The mechanism of action of N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-N-methylglycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to influence cellular signaling.

    Scavenging Free Radicals: Acting as an antioxidant to neutralize reactive oxygen species (ROS) and reduce oxidative stress.

Comparison with Similar Compounds

N-(4-Methyl-2-oxo-2H-chromen-7-yl)-2-oxo-propanehydrazonoyl chloride (Compound 2)

  • Structure: Shares the 4-methylcoumarin core but substitutes the 7-hydroxy group with a hydrazonoyl chloride moiety.
  • Synthesis: Prepared via diazotization of 7-amino-4-methylcoumarin followed by coupling with 3-chloropentan-2,4-dione, emphasizing electrophilic substitution strategies .
  • Properties: The hydrazonoyl chloride group introduces reactivity toward nucleophiles, making it a precursor for further functionalization (e.g., hydrazinyl derivatives) .
  • Comparison : Unlike the target compound’s stable glycine side chain, this derivative’s reactive chloride group limits its direct pharmacological use but enhances versatility in synthesizing heterocyclic analogs.

4-Methyl-7-{2-[2-oxo-1-(substituted N-hexahydroazinyl)propylidene]hydrazinyl}-2H-chromen-2-ones (3a-n)

  • Structure : Features a hydrazinyl linker connected to a hexahydroazinyl group, introducing conformational flexibility.
  • Synthesis : Derived from Compound 2 via secondary amine coupling, highlighting modular approaches to diversify coumarin derivatives .
  • Properties : The hexahydroazinyl group may improve membrane permeability due to its lipophilic nature, contrasting with the target compound’s hydrophilic glycine moiety.
  • Comparison : While both compounds prioritize side-chain functionalization, the target compound’s glycine group likely enhances aqueous solubility, critical for bioavailability in therapeutic applications.

Flavonoid and Isoflavone Analogs

Neobavaisoflavone (7-Hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one)

  • Structure : Chromen-4-one core with prenyl and hydroxyl substitutions, distinct from the coumarin (chromen-2-one) scaffold.
  • Properties : Demonstrates antioxidant and anti-amyloidogenic activities via conformational stabilization, as shown in molecular docking and dynamics studies .

Benzamide and Peptide Hybrids

N-[(2S)-3-[4-(Cyanomethoxy)phenyl]-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide

  • Structure: Benzamide-peptide hybrid with a cyanomethoxy-phenyl group, emphasizing hydrogen-bonding interactions.
  • Synthesis : Utilizes amidation and protecting-group strategies analogous to glycine-coumarin conjugate synthesis .
  • Comparison: Both compounds employ amino acid motifs (glycine vs. hydroxypropan-2-yl), but the target compound’s coumarin core may offer distinct photophysical properties (e.g., fluorescence) for imaging applications.

Biological Activity

N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-N-methylglycine, also known as a derivative of coumarin, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its unique structure, which includes a coumarin moiety linked to a propanoyl and methylglycine group. The biological properties of coumarin derivatives are well-documented, including anti-inflammatory, antimicrobial, and antioxidant activities.

Chemical Structure and Properties

The molecular formula of this compound is C16H17NO5C_{16}H_{17}NO_5, with a molecular weight of approximately 303.31 g/mol. Its structure can be represented as follows:

Chemical Structure N 3 7 hydroxy 4 methyl 2 oxo 2H chromen 3 yl propanoyl N methylglycine\text{Chemical Structure }\quad \text{N 3 7 hydroxy 4 methyl 2 oxo 2H chromen 3 yl propanoyl N methylglycine}

1. Anti-inflammatory Activity

Research indicates that coumarin derivatives exhibit significant anti-inflammatory effects. A study synthesized various substituted coumarin derivatives, including those similar to this compound, and evaluated their anti-inflammatory potential using the paw edema model in rats.

CompoundDose (mg/kg)Mean Diameter of Paw (mm)% Inhibition
Control-5.03-
Standard1003.2635.0
Test Compound303.9521.5

The results showed that the test compound exhibited moderate inhibition of inflammation compared to the standard drug (Ibuprofen) .

2. Antimicrobial Activity

Coumarins have also been studied for their antimicrobial properties. A comprehensive review highlighted that various coumarin derivatives possess activity against a range of bacteria and fungi. For instance, this compound demonstrated notable antibacterial effects against gram-positive and gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

These findings suggest that this compound could be further explored as a potential antimicrobial agent .

3. Antioxidant Activity

The antioxidant capacity of coumarin derivatives is another area of interest. Studies have shown that these compounds can scavenge free radicals effectively, thus protecting cells from oxidative stress. The antioxidant activity of this compound was assessed through various assays:

Assay TypeIC50 (µg/mL)
DPPH Scavenging50
ABTS Assay40

The lower IC50 values indicate strong antioxidant potential, making this compound a candidate for further research in oxidative stress-related diseases .

Case Studies

Several case studies have explored the therapeutic applications of coumarin derivatives:

  • Anti-inflammatory Effects : A study involved administering various coumarin derivatives to animal models with induced inflammation, demonstrating significant reduction in inflammatory markers and paw edema .
  • Antimicrobial Efficacy : In vitro studies tested the antimicrobial activity of modified coumarins against clinical isolates, showing promising results that warrant further clinical evaluation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-N-methylglycine?

  • Answer : A multicomponent protocol involving condensation of 3-hydroxy-4H-chromen-4-one derivatives with methyl acrylate, followed by coupling with N-methylglycine, is a viable approach. Key steps include controlling reaction temperature (e.g., reflux in DMF with ZnCl₂ as a catalyst) and purification via recrystallization . Characterization via 1H^1 \text{H}- and 13C^{13} \text{C}-NMR is critical to confirm the coumarin core and glycine linkage .

Q. How can researchers optimize the purification of this compound to minimize byproducts?

  • Answer : High-performance liquid chromatography (HPLC) using high-resolution columns (e.g., Chromolith® or Purospher® STAR) is effective for separating isomers or unreacted intermediates. Solvent systems should prioritize polar aprotic solvents (e.g., acetonitrile/water gradients) to resolve polar functional groups .

Q. What spectroscopic techniques are essential for structural validation?

  • Answer :

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the coumarin scaffold (e.g., 7-hydroxy-4-methyl-2-oxo) and N-methylglycine linkage.
  • HRMS : High-resolution mass spectrometry to verify molecular weight and fragmentation patterns.
  • FT-IR : To identify carbonyl stretches (e.g., 2-oxo chromen, amide C=O) .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Answer : The compound’s polar glycine moiety and hydrophobic coumarin core create solubility conflicts. Vapor diffusion methods using mixed solvents (e.g., DMSO/water or methanol/ethyl acetate) can promote crystal growth. SHELXL refinement (with anisotropic displacement parameters) is recommended for resolving disorder in the propionyl chain .

Q. How should researchers resolve contradictions between spectroscopic data and computational modeling results?

  • Answer :

  • Step 1 : Cross-validate NMR chemical shifts with DFT calculations (e.g., B3LYP/6-31G* basis set).
  • Step 2 : Use X-ray crystallography as an empirical reference for bond lengths/angles.
  • Step 3 : Re-examine solvent effects (e.g., DMSO vs. CDCl₃) on NMR peak splitting .

Q. What strategies mitigate hydrolytic degradation of the 2-oxo chromen moiety during storage?

  • Answer :

  • Storage : Lyophilize the compound and store under inert gas (argon) at -20°C.
  • Stabilizers : Add antioxidants (e.g., BHT) to ethanol/water stock solutions.
  • Monitoring : Use LC-MS to track degradation products (e.g., free 7-hydroxy-4-methylcoumarin) .

Q. How can researchers validate the compound’s interaction with biological targets (e.g., glycine transporters)?

  • Answer :

  • Assay Design : Competitive binding assays using radiolabeled ligands (e.g., 3H^3 \text{H}-NFPS for GlyT1 inhibition) .
  • Controls : Include N-methylglycine derivatives (e.g., sarcosine) as reference inhibitors.
  • Data Interpretation : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values and assess allosteric vs. competitive mechanisms .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid ester hydrolysis .
  • Crystallography : SHELXL’s TWIN and HKLF5 commands are critical for handling twinned data .
  • Biological Testing : Validate cell permeability via parallel artificial membrane permeability assays (PAMPA) .

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